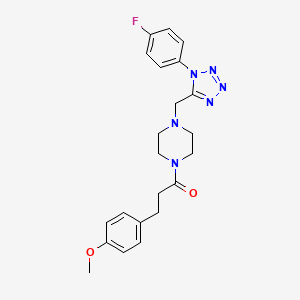

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound. This molecule features a tetrazole, piperazine, and a methoxyphenyl group, representing a unique combination of pharmacologically relevant moieties. The synthesis and exploration of this compound contribute to advances in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. The process usually involves the formation of the tetrazole ring through cycloaddition reactions, followed by the attachment of the piperazine and methoxyphenyl groups via various coupling reactions.

Industrial Production Methods: In industrial settings, large-scale synthesis may involve optimized conditions like controlled temperatures, use of specific catalysts, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions:

Oxidation: : It can be oxidized using strong oxidizing agents.

Reduction: : Reduction can occur at specific functional groups using agents like sodium borohydride.

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the tetrazole ring.

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.

Substitution: : Halogenated reagents or organometallic compounds under anhydrous conditions.

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Alcohol derivatives.

Substitution: : Modified tetrazole and piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Reagent Development: : Used in the development of novel reagents and catalysts for organic synthesis.

Enzyme Inhibition: : Studied for its inhibitory effects on specific enzymes, which has implications for understanding metabolic pathways.

Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in treating neurological and inflammatory conditions.

Material Science: : Investigated for its properties in creating new materials with specific electronic or photonic characteristics.

Wirkmechanismus

The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The tetrazole and piperazine moieties play a crucial role in binding to these targets, altering their activity and resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-3-(4-fluorophenyl)propan-1-one: : Similar structure but lacks the methoxyphenyl group.

1-(4-fluorophenyl)piperazine: : Shares the piperazine and fluorophenyl groups but does not contain the tetrazole moiety.

1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenylpropan-1-one: : Another structural analogue with different substituents on the phenyl ring.

Uniqueness: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties not observed in its analogues.

The exploration of this compound and its analogues can lead to significant advancements in medicinal chemistry and drug development. By understanding its synthesis, reactivity, and applications, researchers can unlock new potentials in various scientific fields.

Biologische Aktivität

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule with potential pharmacological applications. Its structural components suggest possible interactions with biological systems, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H19FN6O

- Molecular Weight : 318.34 g/mol

- CAS Number : 1049387-72-5

The compound exhibits a complex mechanism of action, primarily through its interaction with neurotransmitter systems and potential inhibition of specific enzymes involved in cellular signaling pathways. The presence of the tetrazole ring may contribute to its bioactivity by enhancing lipophilicity and facilitating membrane penetration.

Anticonvulsant Activity

Research indicates that compounds similar to the one have shown significant anticonvulsant properties. The piperazine moiety is often associated with neuroactive effects, suggesting that this compound could modulate GABAergic transmission or inhibit excitatory neurotransmission pathways.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs containing methoxyphenyl groups have been shown to exhibit IC50 values in the micromolar range against A431 and Jurkat cells, indicating their potential as anticancer agents .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of this compound:

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| Antitumor | Jurkat (T-cell leukemia) | <10 | |

| Anticonvulsant | PTZ-induced seizures | Effective at 25 µM |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to This compound :

- Anticonvulsant Efficacy : A study demonstrated that derivatives with piperazine structures significantly reduced seizure duration in rodent models, suggesting a promising avenue for epilepsy treatment.

- Cytotoxicity Against Cancer Cells : In a comparative study, compounds featuring the tetrazole ring showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs.

- Neuroprotective Effects : Another investigation revealed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their neuroprotective capabilities.

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWYTMGMZKNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.